N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-1,3-benzothiazole-2-carboxamide is a chemical compound with potential applications in medicinal chemistry. Its structure features a benzothiazole core, which is known for its biological activity, particularly in the development of pharmaceuticals. The compound is classified under carboxamides and contains a thiophene moiety, which contributes to its unique properties.
N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-1,3-benzothiazole-2-carboxamide falls under the category of heterocyclic compounds, specifically those containing sulfur in the form of benzothiazole and thiophene rings. Its classification as a carboxamide indicates that it possesses an amide functional group, which is significant for its chemical reactivity and biological activity.
The synthesis of N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-1,3-benzothiazole-2-carboxamide can be achieved through various organic synthesis techniques. A common method involves the condensation of appropriate thiophene derivatives with benzothiazole under acidic or basic conditions.
The synthetic route typically requires the following steps:
The molecular formula of N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-1,3-benzothiazole-2-carboxamide is C15H14N2O2S2. Its structure includes:
The molecular weight of the compound is approximately 318.41386 g/mol. The structural representation can be described using SMILES notation: CC(C1=CC=CS1)=C(NC(=O)C2=C(S(=O)(=O)N=C(C)C=C2)O) .
N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-1,3-benzothiazole-2-carboxamide can participate in several chemical reactions:
These reactions can be performed under controlled laboratory conditions, utilizing solvents such as dimethyl sulfoxide or acetonitrile and catalysts like triethylamine or pyridine to facilitate reaction rates.
The mechanism by which N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-1,3-benzothiazole-2-carboxamide exerts its biological effects typically involves interaction with specific biological targets such as enzymes or receptors.
N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-1,3-benzothiazole-2-carboxamide has potential applications in:
CAS No.: 101-87-1
CAS No.: 1502-47-2
CAS No.: 94030-84-9
CAS No.: 44817-99-4
CAS No.: